molecular formula C5H5N3 B1170775 .beta.-D-Ribofuranoside, 3-aminophenyl CAS No. 195385-85-4

.beta.-D-Ribofuranoside, 3-aminophenyl

Cat. No.: B1170775
CAS No.: 195385-85-4
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Description

Historical Context of Modified Ribofuranosides in Glycoscience

The development and study of modified ribofuranosides have been central to the advancement of glycoscience over several decades. The field of glycobiology, which studies the structure, synthesis, biology, and evolution of sugars, has recognized the importance of carbohydrate chemistry and enzymology of glycan formation and degradation. This includes understanding protein-glycan recognition and the role of glycans in biological systems, making the field closely related to basic research, biomedicine, and biotechnology.

Modified ribofuranosides, including β-D-Ribofuranoside, 3-aminophenyl, have emerged as important tools for understanding fundamental carbohydrate structures and their biological functions. The historical progression of ribofuranoside research has been driven by the need to develop better nucleoside analogs for therapeutic applications and to understand the intricate mechanisms of sugar-protein interactions in biological systems.

The synthesis methodologies for these compounds have evolved significantly over time. Traditional approaches often involved glycosylation reactions between protected ribofuranose and appropriate amine derivatives. The development of more sophisticated synthetic strategies has enabled researchers to access a broader range of modified ribofuranosides with enhanced properties and improved yields.

Structural Relationship to Nucleoside Analogues

β-D-Ribofuranoside, 3-aminophenyl demonstrates a close structural relationship to natural nucleosides, which are essential components of nucleic acids. Nucleosides play crucial roles in biochemistry, serving as building blocks for nucleotides and influencing various biological processes. The specific classification of this compound places it within the category of modified nucleosides, which are often synthesized to improve pharmacological properties or to study biochemical pathways.

The structural similarities between β-D-Ribofuranoside, 3-aminophenyl and natural nucleosides are evident in several key features. Both contain a ribofuranose sugar moiety, which provides the fundamental backbone structure. The glycosidic bond formation between the sugar and the aromatic base component follows similar stereochemical patterns observed in natural nucleosides. However, the presence of the aminophenyl group instead of a traditional purine or pyrimidine base distinguishes this compound and provides unique chemical and biological properties.

Comparative analysis with other nucleoside analogs reveals important structural considerations. For instance, related compounds such as 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate have been studied extensively in methanopterin biosynthesis. The positional difference between the 3-aminophenyl and 4-aminophenyl variants can significantly impact biological activity and synthetic accessibility.

Compound Molecular Formula Position of Amino Group Molecular Weight (g/mol)
β-D-Ribofuranoside, 3-aminophenyl C11H15N2O5 3-position 241.25
β-D-Ribofuranoside, 4-aminophenyl C11H15NO5 4-position 241.24
4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate C11H16NO7P 4-position (phosphorylated) 305.22

Significance in Carbohydrate Chemistry and Glycobiology

The significance of β-D-Ribofuranoside, 3-aminophenyl in carbohydrate chemistry and glycobiology extends beyond its structural features to encompass its potential applications in various research areas. The compound's role as a nucleoside analog makes it particularly valuable for antiviral and anticancer research applications. The mechanism of action for this compound primarily revolves around its role as a nucleoside analog, where it may inhibit viral replication by interfering with nucleic acid synthesis or function.

In the context of glycobiology research, this compound serves as an important biochemical reagent. Glycobiology studies encompass the comprehensive examination of sugar structures, their synthesis pathways, biological functions, and evolutionary significance. The field involves detailed investigation of carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition mechanisms, and the fundamental roles of glycans in biological systems.

The synthetic versatility of β-D-Ribofuranoside, 3-aminophenyl makes it an excellent starting material for the preparation of more complex glycoconjugates. The amino group provides a reactive site for further chemical modifications, allowing researchers to introduce additional functional groups or to create conjugates with proteins, peptides, or other biomolecules. This flexibility is particularly important in the development of glycan-based therapeutics and diagnostic tools.

Furthermore, the compound's potential in enzyme inhibition studies has been recognized. Similar nucleoside analogs have shown significant inhibitory effects on specific enzymes at micromolar concentrations. This property makes β-D-Ribofuranoside, 3-aminophenyl valuable for investigating enzyme mechanisms and for developing enzyme-based assays and screening protocols.

Properties

CAS No.

195385-85-4

Molecular Formula

C5H5N3

Synonyms

.beta.-D-Ribofuranoside, 3-aminophenyl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares β-D-Ribofuranoside, 3-aminophenyl with structurally related ribofuranosides:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
β-D-Ribofuranoside, 3-aminophenyl 3-aminophenyl C₁₁H₁₅NO₅* ~265.24 Polar (amine group), potential H-bonding
Methyl β-D-ribofuranoside Methyl C₆H₁₂O₅ 164.16 Hydrophilic, low molecular weight
2',3',5'-Tri-O-benzyl-1'-(2,4,5-trifluorophenyl)-β-D-ribofuranoside 2,4,5-Trifluorophenyl (benzyl-protected) C₂₈H₂₄F₃O₄ 505.49 Lipophilic (fluorine substituents)
5-Bromo-3-indolyl β-D-ribofuranoside 5-bromo-3-indolyl C₁₃H₁₄BrNO₅ 352.16 Fluorescent probe potential

*Estimated based on analogous structures.

Key Observations :

  • Fluorinated or halogenated analogs (e.g., trifluorophenyl, bromoindolyl) exhibit increased lipophilicity, which may enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing β-D-ribofuranoside derivatives with aryl substituents like the 3-aminophenyl group?

  • Methodology : Start with D-ribose as the precursor. Protect hydroxyl groups using benzyl or acetyl groups (e.g., tin-mediated allylation for regioselective modification ). Introduce the 3-aminophenyl moiety via nucleophilic substitution or Mitsunobu reaction. Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm regiochemistry .

Q. How can researchers optimize the stability of β-D-ribofuranoside derivatives under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Analyze degradation products via HPLC-MS. Use kinetic modeling to predict shelf life .
  • Key Considerations : Protect light-sensitive intermediates and store final products at –20°C under inert atmosphere .

Q. What analytical techniques are critical for verifying the purity and structure of 3-aminophenyl-substituted ribofuranosides?

  • Methodology :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
  • Structure : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D-NMR (COSY, HSQC) to resolve stereochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 3-aminophenyl group to β-D-ribofuranoside be addressed?

  • Methodology : Use computational modeling (DFT calculations) to predict reactive sites on the ribofuranose ring. Experimentally validate with protecting group strategies (e.g., transient silyl protection for C2/C3 hydroxyls) to direct substitution to the desired position .
  • Case Study : Tin-mediated allylation in methyl β-D-ribofuranoside yielded 2-O- and 3-O-allyl derivatives, separable via chromatography . Apply similar logic for aminophenyl introduction.

Q. What strategies resolve contradictions in reported bioactivity data for aryl-substituted ribofuranosides?

  • Methodology :

  • Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) across studies.
  • Mechanistic Studies : Use competitive binding assays or CRISPR-edited cell models to identify off-target effects .
    • Example : Ribofuranosyl purine derivatives showed divergent activity in antiviral assays due to variable intracellular phosphorylation rates .

Q. How can researchers design ribofuranoside analogs for targeted drug delivery?

  • Methodology :

  • Prodrug Functionalization : Attach cleavable linkers (e.g., esterase-sensitive groups) to the 3-aminophenyl moiety for site-specific release .
  • In Silico Screening : Use molecular docking to predict interactions with target enzymes (e.g., viral polymerases) .

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